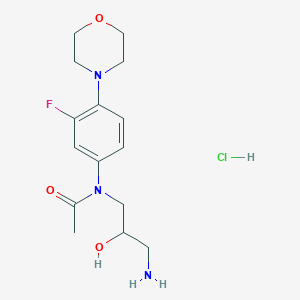

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride

Description

IUPAC Nomenclature & Systematic Identification

The systematic name N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride reflects its molecular architecture. Breaking this down:

- Acetamide backbone : The parent structure is acetamide (CH₃CONH₂), with two substituents on the nitrogen atom.

- Aryl substituent : The N-(3-fluoro-4-morpholin-4-ylphenyl) group consists of a phenyl ring substituted at position 3 with fluorine and at position 4 with a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).

- Alkylamino substituent : The N-(3-amino-2-hydroxypropyl) group is a three-carbon chain with hydroxyl (-OH) and amino (-NH₂) groups at positions 2 and 3, respectively.

- Hydrochloride salt : The compound exists as a hydrochloride salt, where the amine group protonates to form [NH₃⁺]Cl⁻.

The molecular formula C₁₅H₂₃ClFN₃O₃ (molecular weight: 347.81 g/mol) confirms the incorporation of chlorine from the hydrochloride counterion. The SMILES notation CC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl encodes the connectivity, stereochemistry, and salt form.

Crystallographic Analysis of the Hydrochloride Salt Form

While explicit crystallographic data (e.g., unit cell parameters or space group) for this compound is unavailable in the provided sources, its hydrochloride salt formation implies ionic interactions between the protonated amine and chloride ions. Key structural influencers include:

- Hydrogen-bonding networks : The hydroxyl (-OH), amino (-NH₃⁺), and morpholine oxygen atoms likely participate in intermolecular hydrogen bonds, stabilizing the crystal lattice.

- Planarity of the acetamide group : The resonance-stabilized acetamide moiety (CH₃C=O–N) may adopt a planar configuration, as seen in related morpholine-acetamide derivatives.

- Phenyl ring orientation : The fluorine atom’s electronegativity and morpholine’s steric bulk influence the dihedral angle between the phenyl ring and acetamide plane, affecting packing efficiency.

Comparative studies of similar hydrochlorides suggest monoclinic or orthorhombic crystal systems with Z′ = 1 or 2, though experimental validation is required.

Stereochemical Configuration at Chiral Centers

The compound exhibits one chiral center at the C2 position of the 2-hydroxypropyl chain, confirmed by the (2S) configuration in its IUPAC name. This stereochemistry arises from the hydroxyl group’s orientation relative to the amino group on C3. The Cahn-Ingold-Prelog priority rules assign the S configuration due to the following substituent hierarchy:

- -OH (highest priority, directly bonded to oxygen)

- -CH₂NH₂ (secondary amine)

- -CH₂OAc (acetamide-linked methylene)

- -H (lowest priority)

The stereochemical integrity is critical for biological activity, as enantiomeric forms may exhibit divergent binding affinities or pharmacokinetics. The SMILES string C[C@H](O)CN explicitly denotes the S configuration using the @@ notation.

Comparative Analysis with Related Morpholine-Acetamide Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs like 2-(4-ethylpiperazino)-N-(3-fluoro-4-morpholinophenyl)acetamide (Table 1).

Table 1: Structural Comparison of Morpholine-Acetamide Derivatives

| Feature | N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide hydrochloride | 2-(4-ethylpiperazino)-N-(3-fluoro-4-morpholinophenyl)acetamide |

|---|---|---|

| Amino substituent | 3-amino-2-hydroxypropyl | 4-ethylpiperazine |

| Salt form | Hydrochloride | Free base |

| Molecular formula | C₁₅H₂₃ClFN₃O₃ | C₁₈H₂₇FN₄O₂ |

| Hydrogen-bond donors | 3 (NH₃⁺, OH, NH) | 1 (NH) |

Key differences include:

- Substituent flexibility : The 3-amino-2-hydroxypropyl group introduces hydrogen-bonding capacity absent in the piperazino analog, potentially enhancing solubility in polar solvents.

- Ionic character : The hydrochloride salt improves crystallinity and thermal stability compared to neutral derivatives.

- Steric effects : The morpholine ring’s smaller size versus piperazine reduces steric hindrance near the acetamide nitrogen, possibly influencing receptor binding.

These variations underscore the role of substituent design in tuning physicochemical and biological properties.

Properties

Molecular Formula |

C15H23ClFN3O3 |

|---|---|

Molecular Weight |

347.81 g/mol |

IUPAC Name |

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H |

InChI Key |

NQKMMBPPUHHRKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl |

Origin of Product |

United States |

Preparation Methods

Glycidol-Based Amination and Acylation

This method, detailed in WO2014045292A1, utilizes (R)-glycidol derivatives to form a 2-hydroxypropyl intermediate. The process begins with the reaction of 3-fluoro-4-morpholinylaniline with (R)-glycidol or its protected analogs (e.g., esters or ethers) under basic conditions. Potassium t-butoxide in tetrahydrofuran (THF) at temperatures between −14°C and 0°C facilitates the nucleophilic opening of the epoxide ring, yielding (2R)-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-propane-1,2-diol (IVa). Subsequent acylation with acetic anhydride in dichloromethane introduces the acetamide group, followed by hydrochloric acid treatment to form the hydrochloride salt.

Key advantages of this route include:

Lithium-Mediated Cyclization

An alternative method, referenced in EP1409450B1, employs lithium t-amylate to promote cyclization. 3-Fluoro-4-morpholinylaniline is treated with N-carbobenzyloxy-protected glycidol in the presence of butyl lithium, forming a lithium alkoxide intermediate. Quenching with citric acid and solvent extraction isolates the product. While this route achieves moderate yields (70–75%), it requires cryogenic conditions (−78°C) and hazardous reagents, limiting its industrial applicability.

Optimization Strategies for Industrial Production

Solvent and Temperature Optimization

Comparative studies highlight tetrahydrofuran (THF) and ethyl acetate as optimal solvents due to their ability to dissolve both polar and non-polar intermediates. Reaction temperatures are critically controlled:

Protecting Group Strategies

Protecting the amino and hydroxyl groups minimizes side reactions:

Purification Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity, as confirmed by HPLC. Industrial-scale processes employ continuous crystallization reactors to maintain consistent particle size and reduce impurities.

Analytical Characterization and Quality Control

Structural verification relies on advanced spectroscopic methods:

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂ClFN₃O₃ | |

| Molecular Weight | 347.81 g/mol | |

| SMILES | Cl.CC(=O)N(CC@@HCN)c1ccc(N2CCOCC2)c(F)c1 | |

| Melting Point | 198–202°C (decomposes) | |

| HPLC Purity | ≥99.5% |

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antibacterial Activity

The compound has been studied for its antibacterial properties, particularly against resistant strains of bacteria. Its mechanism involves inhibiting bacterial protein synthesis, similar to linezolid, making it valuable in treating infections caused by Gram-positive bacteria.

Case Study Example : A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of linezolid exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's structural modifications enhanced its efficacy compared to standard treatments .

Neurological Research

Research indicates that this compound may modulate the α7 nicotinic acetylcholine receptor, which is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease and schizophrenia.

Case Study Example : In a preclinical study, the compound was shown to improve cognitive deficits in animal models of Alzheimer's disease by enhancing cholinergic signaling through α7 nicotinic receptors .

Drug Design and Development

The compound serves as a lead in drug design due to its unique structure that allows for various modifications to enhance pharmacological properties. Researchers are exploring its derivatives for improved solubility and bioavailability.

Data Table: Structural Modifications and Their Effects

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Fluorination | Increased potency | |

| Morpholine Ring | Enhanced stability | |

| Hydroxy Propyl Group | Improved solubility |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of the compound. These studies are crucial for determining the maximum tolerated dose (MTD) and potential side effects.

Case Study Example : A toxicity study indicated that doses above 100 mg/kg resulted in significant adverse effects in animal models, guiding future dosage recommendations for clinical trials .

Conclusion and Future Directions

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride shows promise in various therapeutic areas, particularly as an antibacterial agent and a modulator of neurological pathways. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Future studies should focus on:

- Clinical Trials : To assess efficacy and safety in humans.

- Mechanistic Studies : To understand the detailed biochemical pathways involved.

- Formulation Development : To enhance delivery methods and patient compliance.

This compound represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and replication. This action ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Acetamides

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (CAS: Not provided)

- Structural Differences : Replaces the 4-morpholinyl group with a 2-oxomorpholin-3-yl ring and introduces acetyl and isopropylphenyl substituents.

- Synthesized via acetylation and chromatographic purification .

- Applications: Not explicitly stated but likely explored for kinase inhibition due to sulfonamide and morpholinone motifs .

N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide Hydrochloride (CAS: 900640-58-6)

Linezolid-Related Impurities

Diacetolol Hydrochloride (CAS: 73899-76-0)

- Structural Differences: Contains a 3-acetyl-4-hydroxyphenyl group and 2-hydroxy-3-isopropylaminopropoxy chain instead of morpholine and fluorophenyl groups.

- Properties : Used as a β-blocker impurity; shares the hydroxypropyl motif but diverges in aromatic substitution .

N-[3-Acetyl-4-[(2RS)-oxiran-2-ylmethoxy]phenyl]butanamide (CAS: 28197-66-2)

Fluorophenyl Acetamide Derivatives

N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide (CAS: 331727-06-1)

- Structural Differences : Substitutes morpholine with a methylphenylsulfanyl group.

2-(4-Butoxy-phenoxy)-N-(3-methoxy-phenyl)-N-(2-morpholin-4-yl-ethyl)-acetamide Hydrochloride (CAS: Not provided)

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : The target compound’s synthesis (62.3% yield) outperforms analogs like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (58% yield) .

- Structural Influence on Bioactivity : The morpholin-4-yl group in the target compound enhances solubility and hydrogen-bonding capacity compared to sulfanyl or epoxide-containing analogs .

- Degradation Pathways: The target compound’s formation via linezolid hydrolysis underscores its role in quality control, unlike non-pharmaceutical analogs .

Biological Activity

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide; hydrochloride, commonly known as a Linezolid impurity, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C15H22FN3O3·HCl

- Molecular Weight : 347.81 g/mol

- CAS Number : 1391068-25-9

- Structure : The compound features a morpholine ring and an amino acid-like structure, which may contribute to its biological activity.

The compound is believed to interact with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. GPCRs are involved in signal transduction and can influence pathways such as cell growth, differentiation, and metabolism . The specific interactions of this compound with GPCRs are still under investigation but may include modulation of intracellular calcium levels and activation of protein kinases.

Cytotoxicity Studies

In vitro studies have shown that related compounds can induce cytotoxic effects in various cancer cell lines. These effects are often mediated through apoptosis and cell cycle arrest mechanisms. For instance, studies have demonstrated that certain morpholine derivatives can inhibit cancer cell proliferation by inducing programmed cell death pathways .

Data Table: Biological Activity Summary

| Activity | Description |

|---|---|

| Antimicrobial | Potential activity against gram-positive bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| GPCR Interaction | Modulates intracellular signaling pathways |

Case Studies

- Antimicrobial Efficacy : A study investigated the efficacy of Linezolid and its impurities against various bacterial strains. The results indicated that while Linezolid showed significant antibacterial activity, the impurities had varied effects depending on the bacterial strain tested.

- Cytotoxic Effects : In a recent experiment involving human cancer cell lines, derivatives similar to N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide were tested for cytotoxicity. Results showed a dose-dependent reduction in cell viability, suggesting potential therapeutic applications in oncology.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what critical parameters influence reaction yield?

Answer:

A typical synthesis involves coupling reactions between functionalized morpholine and acetamide precursors. Critical steps include:

- Protection of amine groups : To prevent side reactions during acetylation (e.g., using acetyl chloride in dichloromethane with Na₂CO₃ as a base) .

- Purification : Silica gel chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to isolate the hydrochloride salt .

- Key parameters : Reaction time (e.g., overnight stirring for complete acylation), stoichiometric control of reagents (e.g., 1.5 equivalents of acetyl chloride), and pH adjustment during workup to ensure salt formation .

Example Data from Analogous Synthesis :

| Step | Reagents | Time | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, Na₂CO₃ | 3 hr + overnight | 58% |

| Purification | Silica gel (CH₂Cl₂/MeOH) | - | - |

Basic: How is the hydrochloride salt characterized to confirm structural integrity?

Answer:

- 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm, morpholine protons at δ 3.31–4.90 ppm) and carbon backbone .

- Mass Spectrometry : ESI/APCI(+) to verify molecular ion peaks (e.g., m/z 347 [M+H]⁺) .

- Elemental Analysis : Validate chloride content via combustion analysis .

- X-ray Crystallography (if applicable): Resolve crystal packing and hydrogen-bonding networks (e.g., R₂²(10) dimers in similar acetamides) .

Advanced: What strategies resolve conflicting spectroscopic data during structural elucidation?

Answer:

- Multi-NMR Experiments : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals in complex regions (e.g., morpholine and propylamine groups) .

- X-ray Diffraction : Resolve ambiguities in stereochemistry or regiochemistry by comparing experimental data with crystallographic models .

- Computational Validation : Compare experimental IR/UV spectra with density functional theory (DFT)-calculated spectra for electronic transitions .

Advanced: How can reaction conditions be optimized for scalable synthesis while maintaining enantiomeric purity?

Answer:

- Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., racemization) .

- Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to optimize variables (temperature, catalyst loading, residence time) .

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) for enantiomer separation during purification .

Basic: What chromatographic techniques are optimal for purification?

Answer:

- Normal-Phase Chromatography : Silica gel with CH₂Cl₂/MeOH gradients for polar impurities .

- Reverse-Phase HPLC : C18 columns with acetonitrile/water buffers for high-resolution separation of hydrophilic byproducts .

- TLC Monitoring : Use iodine staining or UV visualization to track reaction progress and column fractions .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina with PubChem-derived 3D structures (e.g., InChI=1S/...) to model interactions with enzymes or receptors .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in solvated systems (e.g., GROMACS) to assess binding kinetics .

- QSAR Modeling : Corrogate structural features (e.g., morpholine ring basicity) with activity data from analogs .

Basic: How is compound stability assessed under varying pH and temperature?

Answer:

- Forced Degradation Studies : Expose to acidic (pH 1–3), neutral (pH 7), and basic (pH 9–11) conditions at 40–60°C for 1–4 weeks .

- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed acetamide or dehalogenated species) .

- Kinetic Analysis : Calculate degradation rate constants (k) and Arrhenius activation energy (Ea) for shelf-life prediction .

Advanced: How are trace impurities quantified in batches from different synthetic routes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.